2-Nitro-4-(trifluoromethyl)benzenesulfonamide
Overview
Description
2-Nitro-4-(trifluoromethyl)benzenesulfonamide, also known as NTFB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a sulfonamide derivative and has a unique structure that makes it a valuable tool for researchers.
Scientific Research Applications
Applications in Chemical Synthesis
Solid-Phase Synthesis : Benzenesulfonamides, including 2/4-nitrobenzenesulfonamides, are used as key intermediates in various chemical transformations, particularly in solid-phase synthesis. These compounds are employed in creating diverse privileged scaffolds and unusual rearrangements (Fülöpová & Soural, 2015).
Synthesis of Complex Molecules : Efficient multi-step synthetic processes have been developed using 4-nitro-2-(trifluoromethyl)aniline, a related compound, as a starting material for synthesizing complex molecules like Penoxsulam (Wu et al., 2013).
Medicinal Chemistry Applications
Enzyme Inhibitor Development : Benzenesulfonamides, including those with nitro groups, have been explored as inhibitors of enzymes like kynurenine 3-hydroxylase. These compounds show promise in understanding the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).
Anticancer Drug Synthesis : Research has been conducted on synthesizing ABT-263, a Bcl-2 inhibitor, using intermediates like 4-fluoro-3-[(trifluoromethyl)sulfonyl]benzenesulfonamide, showing potential in anticancer drug development (Wang et al., 2008).
Carbonic Anhydrase Inhibition : Compounds like 2-substituted-5-nitro-benzenesulfonamides have been studied for their inhibition of carbonic anhydrase, particularly targeting tumor-associated isoforms. This research is significant for cancer therapy (D'Ambrosio et al., 2008).
Material Science and Environmental Studies
Photooxidation Studies : Research on the photooxidation of compounds like N-(4-chlorophenyl)-benzenesulfonamide has been conducted, which contributes to understanding environmental degradation processes of these compounds (Miller & Crosby, 1983).
Metal Complex Synthesis : Studies on the synthesis and electronic properties of metal complexes containing sulfonamidoquinoline ligands, including 4-nitro-N-(quinolin-8-yl)benzenesulfonamide, have been conducted, highlighting applications in materials science (Gole et al., 2021).
properties
IUPAC Name |
2-nitro-4-(trifluoromethyl)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O4S/c8-7(9,10)4-1-2-6(17(11,15)16)5(3-4)12(13)14/h1-3H,(H2,11,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCJFIVMGFRULPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80404542 | |
Record name | 2-nitro-4-(trifluoromethyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80404542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
577-61-7 | |
Record name | 2-Nitro-4-(trifluoromethyl)benzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=577-61-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-nitro-4-(trifluoromethyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80404542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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